Ethyl 2-chloro-4-methylpentanoate

Description

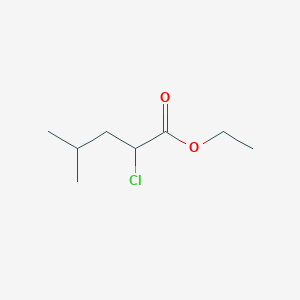

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-chloro-4-methylpentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15ClO2/c1-4-11-8(10)7(9)5-6(2)3/h6-7H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBMHQMNLLJGXQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC(C)C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501298865 | |

| Record name | Ethyl 2-chloro-4-methylpentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501298865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78968-28-2 | |

| Record name | Ethyl 2-chloro-4-methylpentanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78968-28-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-chloro-4-methylpentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501298865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Historical Context and Evolution of α Halo Ester Chemistry

The story of ethyl 2-chloro-4-methylpentanoate is intrinsically linked to the broader history of α-halo esters, a class of compounds that have been pivotal in the development of synthetic organic chemistry for over a century. nih.gov The introduction of a halogen atom adjacent to an ester functionality proved to be a powerful strategy for activating the α-carbon, making it susceptible to nucleophilic attack and enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

One of the earliest and most significant breakthroughs in this field was the Reformatsky reaction, discovered by Sergey Nikolaevich Reformatsky in 1887. numberanalytics.compsiberg.comwikipedia.org This reaction involves the treatment of an α-halo ester with an aldehyde or ketone in the presence of metallic zinc to form a β-hydroxy ester. numberanalytics.comwikipedia.org The key to this transformation is the in-situ formation of an organozinc reagent, often called a Reformatsky enolate, which is less reactive and more selective than the Grignard reagents of the time, preventing unwanted side reactions with the ester group. wikipedia.org This discovery opened up a new and reliable method for constructing complex alcohol-containing molecules and remains a fundamental tool in the synthetic chemist's arsenal. numberanalytics.com

Another cornerstone of α-halo acid and ester synthesis is the Hell-Volhard-Zelinsky halogenation. This method allows for the selective α-halogenation of carboxylic acids, which can then be esterified to produce the corresponding α-halo esters. These foundational reactions have undergone significant evolution, with modern advancements focusing on improved efficiency, selectivity, and the use of a wider range of metals and catalysts beyond zinc, including indium, samarium, and chromium. wikipedia.orgwikipedia.org

Table 1: Key Historical Developments in α-Halo Ester Chemistry

| Decade | Development | Significance |

| 1880s | Discovery of the Reformatsky Reaction | Enabled the synthesis of β-hydroxy esters from α-halo esters and carbonyl compounds. numberanalytics.compsiberg.com |

| 1880s | Development of the Hell-Volhard-Zelinsky Halogenation | Provided a reliable method for the α-halogenation of carboxylic acids, precursors to α-halo esters. |

| 1900s-1950s | Mechanistic Elucidation and Expansion | Deeper understanding of reaction mechanisms and expansion of substrate scope for reactions like the Reformatsky. |

| 1960s-1990s | Introduction of New Reagents and Catalysts | Use of different metals and reagents to improve yield, selectivity, and functional group tolerance. wikipedia.org |

| 2000s-Present | Focus on Asymmetric Synthesis | Development of chiral catalysts to control the stereochemistry of reactions involving α-halo esters. longdom.orgnih.gov |

Significance of Ethyl 2 Chloro 4 Methylpentanoate As a Synthetic Intermediate

The true value of ethyl 2-chloro-4-methylpentanoate lies in its role as a versatile building block in the synthesis of more elaborate molecules, particularly in the pharmaceutical and agrochemical industries. cymitquimica.com The chlorine atom at the α-position acts as a good leaving group, making the compound an excellent electrophile for nucleophilic substitution reactions. longdom.org This allows for the introduction of a wide array of functional groups, leading to diverse molecular architectures.

While specific, proprietary synthetic routes are often closely guarded, the utility of structurally similar compounds points to the potential applications of this compound. For instance, the structurally related compound, 2-chloro-4-methyl-ethyl nicotinate, is a documented intermediate in the synthesis of Nevirapine, a crucial anti-AIDS medication. patsnap.com This highlights the importance of the chloro- and methyl-pentanoate framework in constructing complex, biologically active heterocyclic systems.

Furthermore, the corresponding hydroxy-ester, ethyl 2-hydroxy-4-methylpentanoate, which can be synthesized from the chloro-ester, is utilized as a flavoring agent and as an intermediate in its own right for producing pharmaceuticals and agrochemicals. medchemexpress.com This underscores the synthetic versatility of the core structure. The reactions that this compound can undergo are numerous, including:

Nucleophilic Substitution: Reaction with various nucleophiles (e.g., amines, thiols, cyanides) to introduce new functionalities.

Reformatsky and Related Reactions: Acting as the electrophilic partner to form new carbon-carbon bonds.

Elimination Reactions: To form α,β-unsaturated esters, which are themselves valuable synthetic intermediates.

The presence of the isobutyl group [(CH₃)₂CHCH₂-] in this compound also imparts specific physical properties, such as increased lipophilicity, which can be a desirable trait in the design of bioactive molecules that need to traverse cell membranes. cymitquimica.com

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₁₅ClO₂ |

| Molecular Weight | 178.65 g/mol nih.gov |

| Appearance | Colorless to pale yellow liquid cymitquimica.com |

| IUPAC Name | This compound nih.gov |

| CAS Number | 78968-28-2 nih.gov |

Research Gaps and Future Perspectives in Chloroester Synthesis

Esterification and Halogenation Protocols

Traditional and modern methods for the synthesis of ethyl 2-chloro-4-methylpentanoate often involve the formation of the ester followed by a chlorination step, or vice-versa. The specific protocol chosen can depend on the availability of starting materials and desired purity.

Direct Halogenation of Pentanoic Acid Derivatives

The direct α-chlorination of carboxylic acid derivatives, such as esters, is a common strategy for synthesizing α-chloro esters. This approach typically involves the reaction of an enolate, or its equivalent, with an electrophilic chlorine source.

For the synthesis of this compound, the precursor would be ethyl 4-methylpentanoate (B1230305). The α-position of this ester can be deprotonated using a suitable base to form an enolate, which then reacts with a chlorinating agent. Common electrophilic chlorine sources include N-chlorosuccinimide (NCS), sulfuryl chloride (SO₂Cl₂), and chlorine gas (Cl₂). The reaction of carboxylic acid silver salts with bromine, known as the Hunsdiecker reaction, is a method for decarboxylative halogenation, which results in an alkyl halide with one less carbon atom and is therefore not a direct route to the target compound. acs.orgnih.gov

A more direct method involves the α-chlorination of the corresponding carboxylic acid, 4-methylpentanoic acid, followed by esterification. The α-chlorination of carboxylic acids can be achieved using reagents like thionyl chloride (SOCl₂) in the presence of a catalytic amount of an acid, which proceeds via an acid chloride intermediate. Improved methods for the α-chlorination of carboxylic acids have been developed to enhance yield and selectivity. acs.org

Transformations Involving Alpha-Hydroxyl or Alpha-Unsaturated Precursors

Alternative synthetic routes utilize precursors that already possess functionality at the α-position, which can then be converted to the desired chloride.

An established method for introducing functionality at the α- and β-positions of an ester is through electrophilic addition to an α,β-unsaturated ester. The precursor for this route is ethyl 4-methylpent-2-enoate. The synthesis of this unsaturated ester can be accomplished through various condensation reactions.

The addition of hydrogen chloride (HCl) across the double bond of ethyl 4-methylpent-2-enoate would theoretically yield a mixture of products. According to Markovnikov's rule, the proton would add to the less substituted carbon of the double bond (the α-carbon), and the chloride would add to the more substituted carbon (the β-carbon), leading to the formation of ethyl 3-chloro-4-methylpentanoate, not the desired product. To achieve the anti-Markovnikov addition required for the synthesis of this compound, a radical addition mechanism would be necessary, which is less common for hydrogen halides other than HBr. A more viable approach involves the addition of chlorine (Cl₂) to the double bond to form a dichlorinated intermediate, followed by selective dehydrochlorination.

A reliable method for the stereospecific conversion of an alcohol to a halide is through the activation of the hydroxyl group. The starting material for this process is ethyl 2-hydroxy-4-methylpentanoate, also known as ethyl DL-leucate, which can be synthesized from leucine. medchemexpress.comthegoodscentscompany.comnist.gov This α-hydroxy ester is a valuable intermediate in the synthesis of various organic compounds. medchemexpress.com

The hydroxyl group is a poor leaving group and must be converted into a more reactive group for nucleophilic substitution. One effective method is its conversion to a trifluoromethanesulfonate (B1224126) (triflate, OTf) ester. The α-hydroxy ester is reacted with triflic anhydride (B1165640) (Tf₂O) or triflyl chloride (TfCl) in the presence of a non-nucleophilic base, such as pyridine. The resulting triflate is an excellent leaving group.

Subsequent reaction of the ethyl 2-triflyloxy-4-methylpentanoate intermediate with a chloride source, such as lithium chloride (LiCl) or tetrabutylammonium (B224687) chloride (TBAC), in an appropriate solvent leads to an Sₙ2 reaction. This displaces the triflate group and introduces the chlorine atom at the α-position, yielding this compound. This method is particularly useful for controlling stereochemistry, as the Sₙ2 reaction proceeds with inversion of configuration at the chiral center. The use of triflates as nucleophiles is generally less common than their use as leaving groups. nih.gov A nucleophilic fluorination of triflates using tetrabutylammonium bifluoride has been reported to give excellent yields with minimal elimination byproducts, suggesting a similar reaction with a chloride source is feasible. organic-chemistry.org

Stereoselective Synthesis of this compound

The development of enantiomerically pure chiral compounds is of great importance, particularly in the pharmaceutical industry. Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule.

Asymmetric Catalysis in α-Chlorination

Recent advances in organocatalysis have provided powerful tools for the enantioselective α-halogenation of carbonyl compounds. rsc.org These methods often employ chiral catalysts to create a chiral environment around the substrate, directing the attack of the electrophilic halogen to one face of the prochiral enolate.

For the asymmetric synthesis of this compound, a prochiral precursor such as ethyl 4-methylpentanoate can be subjected to α-chlorination in the presence of a chiral catalyst. Chiral amine derivatives, particularly Cinchona alkaloids and their derivatives, have been successfully used as catalysts for the asymmetric α-chlorination of β-keto esters and other carbonyl compounds. nih.govnih.govnih.gov These catalysts can function as phase-transfer catalysts or as nucleophilic catalysts that react with the chlorine source to generate a chiral electrophilic halogenating agent in situ. nih.govnih.gov

Another class of organocatalysts that have shown high efficiency in asymmetric α-chlorination are isothioureas. nih.gov These catalysts react with activated carboxylic acid derivatives to form chiral C1 ammonium (B1175870) enolates, which then undergo highly stereoselective α-functionalization. nih.gov The reaction of an activated form of 4-methylpentanoic acid in the presence of a chiral isothiourea catalyst and a chlorine source like NCS could provide a direct route to enantioenriched this compound.

The table below summarizes representative results for the organocatalyzed asymmetric α-chlorination of substrates similar to the precursors of this compound.

| Substrate | Catalyst Type | Chlorine Source | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|

| β-Keto Ester | Cinchona Alkaloid Derivative | N-Chlorosuccinimide (NCS) | Up to 99 | Up to 97 | nih.gov |

| β-Keto Ester | Cinchona Alkaloid | Hypervalent Iodine Reagent | Good | Good | nih.gov |

| Activated Aryl Acetic Acid Ester | Isothiourea | N/A | N/A | Up to 99:1 er | nih.gov |

| β-Keto Ester | 2-Aminobenzimidazole Derivative | NCS or Hexachlorocyclohexadienone | High | Up to 50 | mdpi.com |

Chiral Auxiliary-Mediated Approaches

The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry, particularly in the pharmaceutical and agrochemical industries. Chiral auxiliaries are powerful tools for achieving high levels of stereocontrol in the synthesis of chiral molecules like the enantiomers of this compound. This approach involves the temporary attachment of a chiral molecule (the auxiliary) to the substrate, which then directs the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed and can often be recycled.

While specific examples detailing the use of chiral auxiliaries for the direct synthesis of this compound are not prevalent in the literature, the principles can be extrapolated from the synthesis of other chiral α-halo esters. A common strategy involves the use of Evans' oxazolidinone auxiliaries. For instance, an N-acyl oxazolidinone derived from L-valine or L-phenylalanine can be enolized and then subjected to an electrophilic chlorination agent, such as N-chlorosuccinimide (NCS), to introduce the chlorine atom with high diastereoselectivity. The resulting diastereomerically enriched product can then be cleaved, for example, by reaction with sodium ethoxide, to yield the desired enantiomer of this compound.

The choice of the chiral auxiliary is critical and can significantly influence the diastereoselectivity of the chlorination step. Factors such as the steric bulk of the auxiliary and the reaction conditions (solvent, temperature, and base) must be carefully optimized to achieve the desired outcome.

Diastereoselective Mannich-type Additions to Form Related Chloroamino Esters

The Mannich reaction is a classic carbon-carbon bond-forming reaction that involves the aminoalkylation of a carbon acid. Diastereoselective versions of this reaction are well-established for the synthesis of β-amino carbonyl compounds with high levels of stereocontrol. While not a direct route to this compound, this methodology can be employed to synthesize related chloroamino esters, which can serve as versatile intermediates.

For example, a diastereoselective Mannich-type addition could involve the reaction of an enolate derived from a chloro-substituted ester with a chiral imine. The stereochemical outcome of this reaction would be controlled by the stereochemistry of the imine. Alternatively, a chiral catalyst, such as a proline derivative, could be used to catalyze the reaction between an aldehyde, an amine, and a chloro-substituted ketene (B1206846) silyl (B83357) acetal, leading to the formation of a chiral chloroamino ester.

The resulting chloroamino ester could then be further manipulated. For instance, the amino group could be removed through a deamination process, or it could be transformed into other functional groups, highlighting the synthetic utility of this approach.

Multicomponent Reactions and Cascade Processes

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, offer significant advantages in terms of efficiency and atom economy. Similarly, cascade reactions, where a series of intramolecular reactions are triggered by a single event, can rapidly build molecular complexity.

While specific MCRs or cascade processes for the direct synthesis of this compound are not widely reported, one can envision a hypothetical MCR approach. For instance, a three-component reaction involving isobutyraldehyde, ethyl chloroformate, and a suitable chlorine source in the presence of a catalyst could potentially assemble the target molecule in a single step.

Cascade processes could also be designed. For example, a reaction sequence could be initiated that first forms the carbon skeleton and then introduces the chloro and ester functionalities in a controlled manner. The development of such processes remains an area of active research, driven by the desire for more streamlined and sustainable synthetic routes.

Green Chemistry Approaches in Synthetic Design

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of fine chemicals, including halogenated esters.

Solvent-Free or Aqueous Reaction Conditions

One of the key principles of green chemistry is the use of safer solvents. Ideally, reactions should be conducted in the absence of a solvent or in environmentally benign solvents like water. For the synthesis of this compound, exploring solvent-free conditions for chlorination reactions could significantly reduce the environmental impact. For example, the direct reaction of ethyl 4-methylpentanoate with a solid-supported chlorinating agent under solvent-free conditions could be a greener alternative to traditional methods that use chlorinated solvents.

Aqueous reaction conditions present another attractive option. While the solubility of organic substrates in water can be a challenge, the use of phase-transfer catalysts or surfactants can facilitate reactions between organic and aqueous phases. The development of water-tolerant catalysts for the chlorination of esters would be a significant step towards a more sustainable synthesis of this compound.

Catalytic Systems for Enhanced Atom Economy

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. Catalytic reactions are inherently more atom-economical than stoichiometric reactions because the catalyst is used in small amounts and is regenerated in each catalytic cycle.

For the synthesis of this compound, the development of catalytic methods for the α-chlorination of esters would be highly beneficial. For example, using a catalytic amount of a Lewis acid or an organocatalyst to activate the ester towards chlorination by a mild and inexpensive chlorine source would improve the atom economy compared to using stoichiometric amounts of strong bases and chlorinating agents. Research in this area is focused on designing catalysts that are not only efficient but also selective and recyclable.

Nucleophilic Substitution Pathways at the Stereogenic Center

The carbon atom bonded to the chlorine atom in this compound is a stereogenic center, making it a key subject for stereochemical studies. Nucleophilic substitution reactions at this center can proceed through different mechanisms, each with distinct stereochemical consequences.

SN1 Mechanisms and Carbocation Intermediates

The unimolecular nucleophilic substitution (SN1) pathway involves a two-step mechanism. The initial and rate-determining step is the spontaneous departure of the leaving group (chloride ion) to form a carbocation intermediate.

The carbocation formed from this compound would be secondary and positioned at the α-carbon relative to the carbonyl group of the ester. This carbocation is inherently planar, with sp² hybridization. However, the formation of a carbocation adjacent to a carbonyl group is generally disfavored due to the electron-withdrawing nature of the carbonyl, which destabilizes the positive charge. youtube.com While protic solvents can favor SN1 reactions by stabilizing both the departing leaving group and the carbocation intermediate, the electronic destabilization makes a pure SN1 mechanism less likely for this substrate compared to other secondary alkyl halides. youtube.com

Should an SN1 reaction occur, the planar carbocation can be attacked by a nucleophile from either face with nearly equal probability. youtube.com This leads to a mixture of products with both retention and inversion of the original configuration.

SN2 Mechanisms and Inversion of Configuration

The bimolecular nucleophilic substitution (SN2) reaction is a concerted, single-step process. youtube.com In this mechanism, a nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group (a "backside attack"). youtube.comyoutube.com Simultaneously with the formation of the new carbon-nucleophile bond, the carbon-chlorine bond breaks. youtube.com

This concerted process forces the molecule's stereochemistry to invert, much like an umbrella flipping inside out in the wind. This phenomenon is known as Walden inversion. youtube.com For this compound, an SN2 reaction would result in a product with the opposite stereochemical configuration at the α-carbon. SN2 reactions are favored by strong nucleophiles and polar aprotic solvents. khanacademy.org The reaction is sensitive to steric hindrance; the isobutyl group attached to the stereocenter presents some steric bulk, which could slow the reaction compared to less hindered primary halides. youtube.com However, α-halo esters can exhibit enhanced reactivity in SN2 reactions because the adjacent carbonyl group can help to stabilize the trigonal bipyramidal transition state. youtube.com

Racemization Phenomena in Nucleophilic Substitution Reactions

Racemization, the formation of an equal mixture of enantiomers (a racemate), is a key outcome of ideal SN1 reactions due to the attack on the planar carbocation from both sides. youtube.com However, complete racemization is rare. Often, partial racemization is observed, where one enantiomer (typically the inverted product) is formed in slight excess. youtube.comyoutube.com This is attributed to the formation of an "ion pair," where the departed leaving group temporarily shields one face of the carbocation, making an attack from the opposite face more likely. youtube.com

In the context of this compound, another pathway for racemization exists if the reaction conditions involve a base. The hydrogen atom on the α-carbon is acidic and can be removed by a base to form a planar enolate intermediate. youtube.com Reprotonation of this enolate can occur from either face, leading to a racemic or near-racemic mixture of the starting material or a substituted product, depending on the reaction sequence. youtube.com

Table 1: Comparison of SN1 and SN2 Reaction Characteristics for this compound

| Feature | SN1 Mechanism | SN2 Mechanism |

|---|---|---|

| Kinetics | First-order in substrate | Second-order (first in substrate, first in nucleophile) |

| Mechanism | Two-step (carbocation intermediate) | Single, concerted step |

| Intermediate | Planar carbocation (destabilized by C=O) | Trigonal bipyramidal transition state |

| Stereochemistry | Racemization (often partial) youtube.com | Complete inversion of configuration youtube.com |

| Favored by | Protic solvents, weak nucleophiles youtube.com | Aprotic polar solvents, strong nucleophiles khanacademy.org |

| Substrate Effect | Disfavored by adjacent C=O group youtube.com | Tolerated, transition state can be stabilized youtube.com |

Elimination Reactions Competing with Substitution

Whenever nucleophilic substitution is possible on a secondary alkyl halide like this compound, elimination reactions (E1 and E2) are potential competitors. These reactions result in the formation of an alkene by removing the halogen and a proton from an adjacent carbon.

The primary competitor for SN2 is the E2 (bimolecular elimination) mechanism, which is favored by strong, sterically hindered bases (e.g., potassium tert-butoxide). youtube.com The primary competitor for SN1 is the E1 (unimolecular elimination) mechanism, which proceeds through the same carbocation intermediate and is favored by high temperatures and weak bases. youtube.com For this compound, elimination would lead to the formation of ethyl 4-methylpent-2-enoate or ethyl 4-methylpent-3-enoate. The use of a strong, non-bulky base would likely result in a mixture of SN2 and E2 products.

Table 2: Factors Influencing Substitution vs. Elimination

| Factor | Favors Substitution (SN2/SN1) | Favors Elimination (E2/E1) |

|---|---|---|

| Base/Nucleophile | Strong, non-bulky nucleophiles (SN2); Weak nucleophiles/bases (SN1) | Strong, bulky bases (E2); Weak bases (E1) |

| Temperature | Lower temperatures | Higher temperatures |

| Substrate Structure | Less steric hindrance (favors SN2) | More steric hindrance (favors E2) |

Intramolecular Cyclization and Rearrangement Mechanisms

Intramolecular reactions occur when a molecule contains two reactive sites that can interact to form a ring. masterorganicchemistry.com For this compound, such reactions are not immediately obvious but could be induced by modifying the molecule or under specific conditions.

A hypothetical intramolecular reaction could involve the Dieckmann cyclization, which is an intramolecular Claisen condensation of a diester to form a β-keto ester. youtube.com While the starting compound is not a diester, a reaction sequence could potentially introduce another ester functionality. More plausibly, if the ester group were hydrolyzed to a carboxylic acid and another nucleophilic group were present on the isobutyl chain, an intramolecular cyclization could occur. The rate and feasibility of such cyclizations are highly dependent on the size of the ring being formed, with 5- and 6-membered rings being the most kinetically and thermodynamically favored. masterorganicchemistry.comwikipedia.org

Transition State Analysis in Stereoselective Transformations

Understanding the outcome of stereoselective reactions requires an analysis of the transition states leading to the different possible stereoisomers. youtube.com The product that is formed faster will be the one that proceeds through the lower-energy transition state.

In the SN2 reaction of this compound, the stereochemical outcome is dictated by the geometry of the trigonal bipyramidal transition state. youtube.com The incoming nucleophile and the departing leaving group occupy axial positions, and the three other substituents are in a planar arrangement. The energy of this transition state is sensitive to steric interactions. Computational chemistry methods, such as density functional theory (DFT), can be used to model these transition states and predict which stereochemical pathway is energetically favored. acs.org For a reaction to be highly stereoselective, the energy difference between the transition states leading to the different stereoisomers must be significant. acs.org This analysis helps in rationally designing reactions to achieve a desired stereochemical outcome.

Applications of Ethyl 2 Chloro 4 Methylpentanoate As a Versatile Organic Building Block

Role in the Synthesis of Chiral Compounds

The presence of a stereocenter at the C-2 position of ethyl 2-chloro-4-methylpentanoate makes it an attractive starting material for the synthesis of chiral molecules. The strategic manipulation of this chiral center allows for the preparation of enantiomerically enriched compounds, which are of paramount importance in the pharmaceutical and agrochemical industries.

Formation of Enantiomerically Enriched Precursors

While direct enantioselective synthesis utilizing this compound is not extensively documented, its derivatives serve as key intermediates in accessing chiral molecules. For instance, the related compound, ethyl 2-cyano-4-methylpentanoate, is a crucial precursor in the synthesis of (S)-pregabalin, a widely used anticonvulsant drug. The synthesis involves a chiral resolution step, highlighting the importance of the core structure in accessing specific enantiomers.

Furthermore, the reduction of the corresponding ketoester, ethyl 2-oxo-4-methylpentanoate, can be achieved using chiral reducing agents to yield enantiomerically enriched ethyl 2-hydroxy-4-methylpentanoate. This hydroxy ester can then be converted to the desired chiral chloro-ester through established chemical transformations, providing an indirect route to enantiomerically pure this compound.

Derivatization for Stereochemical Determination

The absolute configuration of chiral compounds derived from this compound can be determined through various derivatization techniques. Conversion of the chiral ester into a diastereomeric derivative by reaction with a known chiral auxiliary allows for the separation and analysis of the diastereomers using techniques such as nuclear magnetic resonance (NMR) spectroscopy or X-ray crystallography. This approach enables the unambiguous assignment of the stereochemistry at the C-2 position, which is crucial for understanding the biological activity of the final products.

Precursor in the Synthesis of Complex Organic Molecules

The reactivity of the carbon-chlorine bond in this compound allows for its participation in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, making it a valuable precursor for the synthesis of diverse and complex molecular architectures.

Amino Acid Derivatives and Peptidomimetics

This compound serves as a synthetic equivalent of the amino acid leucine. The chlorine atom can be displaced by nitrogen nucleophiles, such as ammonia or protected amines, to introduce the amino group, a key step in the synthesis of leucine derivatives. This transformation is analogous to the amination of α-bromo carboxylic acids, a well-established method for α-amino acid synthesis. libretexts.org The resulting amino ester can then be incorporated into peptide chains or used to construct peptidomimetics, which are molecules that mimic the structure and function of peptides but with improved stability and bioavailability.

| Starting Material | Reagent | Product | Application |

| This compound | Ammonia | Ethyl 2-amino-4-methylpentanoate (Leucine ethyl ester) | Building block for peptide synthesis |

| This compound | Protected amine | N-protected leucine ethyl ester | Intermediate in peptidomimetic synthesis |

Heterocyclic Compounds (e.g., Oxazoles, Pyrrolidinones, Triazoles)

The electrophilic nature of the α-carbon in this compound makes it a suitable substrate for the construction of various heterocyclic rings.

Oxazoles: The reaction of α-chloro esters with amides is a known method for the synthesis of oxazoles. In this reaction, the amide oxygen acts as a nucleophile, displacing the chloride, followed by cyclization and dehydration to form the oxazole ring. While direct examples with this compound are not prevalent in the literature, the synthesis of ethyl 2-chloro-4-methyl-5-oxazolecarboxylate from a related precursor demonstrates the feasibility of this approach. researchgate.net

Pyrrolidinones: Pyrrolidinones, a common structural motif in many natural products and pharmaceuticals, can be synthesized from γ-halo esters. Although this compound is an α-chloro ester, it can be envisioned as a precursor to a γ-functionalized intermediate that could undergo intramolecular cyclization to form a pyrrolidinone ring. General methods for pyrrolidinone synthesis often involve the cyclization of γ-amino acids or the reaction of γ-lactones with amines. chemicalbook.comnih.govresearchgate.netresearchgate.netorganic-chemistry.org

Triazoles: The synthesis of triazoles often involves the cycloaddition of azides and alkynes. This compound can be converted to the corresponding α-azido ester by reaction with an azide salt. This azido derivative can then participate in a [3+2] cycloaddition reaction with an alkyne to furnish a triazole ring, a versatile scaffold in medicinal chemistry.

| Heterocycle | General Synthetic Approach | Potential Role of this compound |

| Oxazole | Reaction of α-halo esters with amides | Direct precursor |

| Pyrrolidinone | Intramolecular cyclization of γ-amino esters | Precursor to a suitable γ-functionalized intermediate |

| Triazole | [3+2] Cycloaddition of azides and alkynes | Precursor to the corresponding α-azido ester |

Advanced Pharmaceutical Intermediates and Analogs

The utility of this compound as a building block extends to the synthesis of complex pharmaceutical intermediates. A notable example is its connection to the synthesis of the anti-AIDS drug Nevirapine. A key intermediate in the synthesis of Nevirapine is ethyl 2-chloro-4-methyl-nicotinate, a structurally related heterocyclic compound. patsnap.comgoogle.com The synthesis of this intermediate often starts from precursors that share structural similarities with this compound, highlighting the importance of this substitution pattern in accessing medicinally relevant molecules. The development of synthetic routes to Nevirapine analogs for studying its metabolic profile further underscores the significance of such chloro-substituted building blocks. nih.govnih.gov

Formation of Branched Esters and Carboxylic Acids

This compound is a versatile precursor for the synthesis of a variety of branched-chain esters and carboxylic acids. The presence of the chlorine atom at the α-position to the carbonyl group activates the molecule for nucleophilic substitution, while the ester group can undergo hydrolysis or transesterification. These reactions provide pathways to introduce new functional groups and extend the carbon skeleton.

Hydrolysis and Transesterification Reactions

Hydrolysis

The hydrolysis of this compound leads to the formation of 2-chloro-4-methylpentanoic acid. This reaction can be carried out under either acidic or basic conditions.

Acid-catalyzed hydrolysis: This is a reversible reaction typically carried out by heating the ester in the presence of a dilute mineral acid, such as sulfuric acid or hydrochloric acid, and an excess of water. The equilibrium can be shifted towards the products by removing the ethanol as it is formed.

Base-mediated hydrolysis (saponification): This is an irreversible reaction that goes to completion. The ester is treated with a stoichiometric amount of a strong base, such as sodium hydroxide or potassium hydroxide. The reaction yields the corresponding carboxylate salt, which can then be acidified in a separate step to produce the free carboxylic acid.

The resulting 2-chloro-4-methylpentanoic acid can be a valuable intermediate itself. For instance, the chlorine atom can be displaced by a nucleophile, such as ammonia, to produce amino acids.

Transesterification

Transesterification is the process of exchanging the ethyl group of the ester with a different alkyl group from an alcohol. This reaction is often catalyzed by either an acid or a base.

Acid-catalyzed transesterification: The reaction is typically performed by heating the ester in a large excess of the desired alcohol with a catalytic amount of a strong acid.

Base-catalyzed transesterification: This method involves the use of a catalytic amount of a strong base, such as the alkoxide of the alcohol being used for the exchange.

This reaction is particularly useful for synthesizing a variety of esters with different properties, which can be valuable in fields such as fragrance and polymer chemistry.

Table 1: Hydrolysis and Transesterification Reactions of this compound

| Reaction | Reagents and Conditions | Product |

| Acid-catalyzed Hydrolysis | Dilute H₂SO₄ or HCl, heat | 2-chloro-4-methylpentanoic acid |

| Base-mediated Hydrolysis | NaOH or KOH, heat, then H₃O⁺ | 2-chloro-4-methylpentanoic acid |

| Acid-catalyzed Transesterification | R-OH, catalytic H₂SO₄, heat | 2-chloro-4-methylpentanoate (with R group from alcohol) |

| Base-catalyzed Transesterification | R-OH, catalytic NaOR, heat | 2-chloro-4-methylpentanoate (with R group from alcohol) |

Alkylation Strategies for Carbon-Carbon Bond Formation

The α-chloro position of this compound is activated for nucleophilic attack, allowing for the formation of new carbon-carbon bonds. This is a crucial strategy for elongating and branching the carbon chain.

One of the most significant alkylation strategies for α-halo esters is the Reformatsky reaction . This reaction involves the treatment of the α-halo ester with zinc metal in the presence of a carbonyl compound (an aldehyde or a ketone). The zinc inserts into the carbon-chlorine bond to form an organozinc intermediate, known as a Reformatsky enolate. This enolate is a soft nucleophile that then adds to the carbonyl carbon of the aldehyde or ketone. Subsequent acidic workup yields a β-hydroxy ester.

The general mechanism for the Reformatsky reaction is as follows:

Formation of the Reformatsky enolate: Zinc metal reacts with this compound to form an organozinc intermediate.

Nucleophilic addition: The organozinc reagent adds to the carbonyl group of an aldehyde or ketone.

Protonation: An acidic workup protonates the resulting alkoxide to give the final β-hydroxy ester.

The β-hydroxy esters produced are valuable synthetic intermediates that can be further modified. For example, they can undergo dehydration to form α,β-unsaturated esters.

Beyond the Reformatsky reaction, other organometallic reagents can be used for the alkylation of α-halo esters, although these reactions can sometimes be complicated by side reactions. For instance, organocuprates (Gilman reagents) are known to be effective for the substitution of halides. The reaction of this compound with a lithium dialkylcuprate could potentially lead to the direct replacement of the chlorine atom with an alkyl group, forming a new branched ester.

Table 2: Alkylation Strategies for this compound

| Alkylation Strategy | Reagents and Conditions | Intermediate | Product |

| Reformatsky Reaction | 1. Zn, Aldehyde or Ketone; 2. H₃O⁺ | Organozinc (Reformatsky) enolate | β-Hydroxy ester |

| Alkylation with Organocuprates | LiR₂Cu | - | α-Alkyl ester |

Advanced Spectroscopic and Structural Characterization of Ethyl 2 Chloro 4 Methylpentanoate and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of ethyl 2-chloro-4-methylpentanoate. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, a precise picture of the connectivity and chemical environment of each atom can be constructed.

Proton (¹H) NMR Spectral Assignment and Coupling Analysis

The ¹H NMR spectrum of this compound provides a wealth of information through chemical shifts, signal multiplicity, and integration. Each unique proton environment in the molecule gives rise to a distinct signal.

The ethoxy group protons are expected to appear as a quartet for the methylene (B1212753) group (-OCH₂-) around 3.7-4.1 ppm, shifted downfield due to the deshielding effect of the adjacent oxygen atom. orgchemboulder.com This quartet arises from coupling with the neighboring methyl protons (-CH₃), which in turn would appear as a triplet around 1.2-1.4 ppm.

The proton at the chiral center (C2), being directly attached to both a chlorine atom and a carbonyl group, is expected to be significantly deshielded, likely appearing as a triplet in the range of 4.0-4.5 ppm. Its multiplicity is due to coupling with the adjacent methylene protons at C3.

The protons of the isobutyl group exhibit more complex splitting patterns. The methylene protons at C3, adjacent to the chiral center, would be diastereotopic and are expected to appear as a complex multiplet. The methine proton at C4 would likely be a multiplet, and the two methyl groups at C5, being diastereotopic as well, may show as two distinct doublets.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Coupling Constant (J) in Hz |

| Ethyl -CH₃ | 1.2 - 1.4 | Triplet | ~7 |

| Ethyl -OCH₂- | 3.7 - 4.1 | Quartet | ~7 |

| -CHCl- | 4.0 - 4.5 | Triplet | ~7 |

| -CH₂- (isobutyl) | 1.8 - 2.2 | Multiplet | - |

| -CH- (isobutyl) | 1.6 - 2.0 | Multiplet | - |

| -CH₃ (isobutyl) | 0.9 - 1.1 | Doublet | ~6.5 |

| -CH₃ (isobutyl) | 0.9 - 1.1 | Doublet | ~6.5 |

Note: The predicted values are based on general principles of NMR spectroscopy and data for similar functional groups. Actual experimental values may vary.

Carbon-13 (¹³C) NMR Chemical Shift Correlation and Multiplicity

The ¹³C NMR spectrum provides direct information about the carbon skeleton of the molecule. In a proton-decoupled spectrum, each unique carbon atom gives a single peak.

The carbonyl carbon (C=O) of the ester group is expected to have the largest chemical shift, typically in the range of 170-185 ppm. libretexts.org The carbon atom bonded to the chlorine (C2) would also be significantly downfield, with an expected chemical shift in the range of 55-80 ppm. oregonstate.edu The carbon of the ethyl ester's methylene group (-OCH₂-) would appear around 60-80 ppm. oregonstate.edu The remaining carbons of the isobutyl group would have chemical shifts in the aliphatic region (10-50 ppm). oregonstate.edu

Table 2: Predicted ¹³C NMR Chemical Shift Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Carbonyl C=O | 170 - 185 |

| -CHCl- | 55 - 80 |

| Ethyl -OCH₂- | 60 - 80 |

| -CH₂- (isobutyl) | 40 - 55 |

| -CH- (isobutyl) | 25 - 35 |

| Ethyl -CH₃ | 10 - 15 |

| -CH₃ (isobutyl) | 20 - 30 |

Note: The predicted values are based on established ¹³C NMR chemical shift ranges for various functional groups. libretexts.orgoregonstate.eduoregonstate.edu

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To unambiguously assign all proton and carbon signals and to confirm the molecular structure, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons. For instance, cross-peaks would be observed between the ethyl group's -OCH₂- and -CH₃ protons, and between the C2-H and the C3-H₂ protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would allow for the definitive assignment of each carbon signal based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between carbons and protons that are two or three bonds apart. This is crucial for identifying the connectivity of quaternary carbons and for piecing together the entire molecular framework. For example, a correlation between the carbonyl carbon and the ethyl -OCH₂- protons would confirm the ester linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It can be used to determine the relative stereochemistry of the molecule, particularly around the chiral center at C2.

Vibrational Spectroscopy (Infrared, FTIR)

Infrared (IR) spectroscopy, particularly Fourier-transform infrared (FTIR) spectroscopy, is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations (stretching and bending) of the chemical bonds.

Characteristic Functional Group Vibrations

The IR spectrum of this compound is expected to be dominated by a few key absorption bands that are characteristic of its functional groups.

The most prominent feature would be the strong absorption band due to the stretching vibration of the carbonyl (C=O) group in the ester. This band is typically observed in the region of 1735-1750 cm⁻¹. orgchemboulder.com The presence of an electronegative chlorine atom on the α-carbon can slightly shift this frequency.

The C-O single bond stretching vibrations of the ester group are also characteristic and are expected to appear in the fingerprint region, typically between 1000 and 1300 cm⁻¹. orgchemboulder.com

The stretching vibration of the C-Cl bond is generally weaker and appears at lower frequencies, typically in the range of 600-800 cm⁻¹. The exact position can be influenced by the conformation of the molecule.

The C-H stretching vibrations of the aliphatic parts of the molecule are expected just below 3000 cm⁻¹, while the C-H bending vibrations will appear in the fingerprint region.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Intensity |

| C=O Stretch | Ester | 1735 - 1750 | Strong |

| C-O Stretch | Ester | 1000 - 1300 | Medium to Strong |

| C-Cl Stretch | Alkyl Halide | 600 - 800 | Medium to Weak |

| C-H Stretch | Aliphatic | 2850 - 3000 | Medium |

| C-H Bend | Aliphatic | 1350 - 1470 | Medium |

Note: The predicted frequencies are based on typical IR absorption ranges for the respective functional groups. orgchemboulder.com

Conformational Analysis via IR Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for investigating the conformational isomers of molecules like this compound. nih.gov The presence of different conformers, arising from rotation around single bonds, can be detected through distinct vibrational frequencies, particularly in the carbonyl stretching region.

For aliphatic esters, the carbonyl (C=O) stretching vibration typically appears in the range of 1735-1750 cm⁻¹. orgchemboulder.com However, the position and shape of this band can be influenced by the presence of different conformers. In the case of α-halo esters, such as this compound, the electronegativity of the halogen atom can affect the electron density of the carbonyl group, leading to shifts in its stretching frequency.

The analysis of the carbonyl stretching band in the IR spectrum can reveal the equilibrium between different rotational isomers (rotamers). For instance, in a related compound, 2-bromocyclohexanone, the intensities of the component carbonyl bands were found to be dependent on the populations of the axial and equatorial conformers, with each conformer exhibiting a specific molar absorptivity. nih.gov This principle applies to this compound, where different orientations of the chloro and isobutyl groups relative to the ester functionality would result in distinct IR spectral features.

A detailed conformational analysis would involve measuring the IR spectra in various solvents and at different temperatures. Changes in solvent polarity can shift the conformational equilibrium, leading to changes in the relative intensities of the absorption bands corresponding to each conformer. nih.gov Theoretical calculations of vibrational frequencies for different stable conformers can aid in the assignment of the experimentally observed bands. nih.gov

Table 1: Typical IR Absorption Frequencies for Aliphatic Esters

| Functional Group | Vibration Type | Frequency Range (cm⁻¹) |

| C=O | Stretch | 1750-1735 orgchemboulder.com |

| C-O | Stretch | 1300-1000 orgchemboulder.com |

This table provides general frequency ranges for aliphatic esters. The precise values for this compound may vary based on its specific conformational state and intermolecular interactions.

High-Resolution Mass Spectrometry (HRMS) and Electrospray Ionization Mass Spectrometry (ESI-MS)

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise elemental composition of this compound. It provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula. nih.gov The calculated exact mass for this compound (C₈H₁₅ClO₂) is 178.0760574 Da. nih.gov

Electrospray Ionization (ESI) is a soft ionization technique well-suited for the analysis of polar and semi-polar compounds, including esters. plos.org In ESI-MS, the analyte is ionized with minimal fragmentation, which is advantageous for determining the molecular weight of the intact molecule. nih.gov For a compound like this compound, ESI-MS would typically show the protonated molecule [M+H]⁺ or adducts with other cations present in the solvent, such as [M+Na]⁺ or [M+K]⁺. plos.org

The ionization efficiency in ESI can be influenced by molecular properties such as basicity and polarity. plos.org While esters are neutral compounds, the oxygen atoms in the ester group can be protonated under acidic conditions, facilitating their detection in positive ion mode ESI-MS. nih.gov The development of analytical methods using direct infusion ESI-MS has shown promise for the quantification of esters, like the fatty acid methyl esters found in biodiesel. rsc.org

Tandem mass spectrometry (MS/MS) can be employed to obtain structural information. By selecting the molecular ion and subjecting it to collision-induced dissociation (CID), characteristic fragment ions are produced. For esters, common fragmentation pathways include the loss of the alkoxy group and cleavage at the ester linkage, providing information about the acid and alcohol portions of the molecule. nih.gov

Table 2: Key Mass Spectrometry Data for this compound

| Property | Value | Source |

| Molecular Formula | C₈H₁₅ClO₂ | nih.gov |

| Molecular Weight ( g/mol ) | 178.65 | nih.gov |

| Exact Mass (Da) | 178.0760574 | nih.gov |

X-ray Crystallography for Absolute Configuration and Solid-State Structure Elucidation

The process involves growing a single crystal of the compound, which can sometimes be a challenging step for small organic molecules. nih.gov Once a suitable crystal is obtained, it is exposed to a beam of X-rays. The diffraction pattern produced by the crystal is then used to calculate the electron density map of the molecule, revealing the positions of the atoms. wikipedia.org

To determine the absolute configuration of a chiral molecule, anomalous dispersion is utilized. mdpi.com This effect, which is more pronounced for heavier atoms, allows for the differentiation between a molecule and its non-superimposable mirror image (enantiomer). mdpi.com While the chlorine atom in this compound can be used for this purpose, the presence of heavier atoms generally improves the reliability of the absolute structure determination. mdpi.com In cases where crystallization is difficult, co-crystallization with a known chiral host molecule can be a strategy to obtain a crystal suitable for X-ray analysis. nih.gov

The resulting crystal structure provides a detailed picture of the molecule's conformation in the solid state, including the torsion angles that define the spatial relationship between the different parts of the molecule. This information is invaluable for understanding the molecule's physical and chemical properties.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. libretexts.org When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. libretexts.org The wavelength of light absorbed corresponds to the energy difference between these orbitals. libretexts.org

For this compound, the primary chromophore (light-absorbing part of the molecule) is the carbonyl group (C=O) of the ester. Saturated esters typically exhibit a weak absorption band in the UV region corresponding to an n → π* transition. shivajicollege.ac.in In this transition, a non-bonding electron (n) from one of the oxygen atoms is excited to the antibonding π* orbital of the carbonyl group. youtube.com This transition is formally forbidden by symmetry rules, which accounts for its low intensity. shivajicollege.ac.in

The presence of the chlorine atom on the α-carbon can influence the position and intensity of this absorption band. The electronic transitions in molecules with both non-bonding electrons and π systems can include n → π* and π → π* transitions. youtube.com The energy required for these transitions generally follows the order σ → σ* > n → σ* > π → π* > n → π*. youtube.com

The UV-Vis spectrum of this compound is expected to show an absorption maximum (λ_max) in the short-wavelength UV region, typical for the n → π* transition of a saturated ester. The exact position of λ_max can be affected by the solvent used for the measurement.

Table 3: Expected Electronic Transitions for this compound

| Transition Type | Chromophore | Expected Wavelength Region |

| n → π* | Carbonyl (C=O) | Short-wavelength UV (around 200-220 nm) |

The exact λ_max and molar absorptivity (ε) would need to be determined experimentally.

Computational Chemistry and Molecular Modeling Studies of Ethyl 2 Chloro 4 Methylpentanoate

Density Functional Theory (DFT) Investigations

DFT is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules.

Geometry Optimization and Conformational Analysis

A crucial first step in any computational study is to determine the most stable three-dimensional structure of the molecule. This involves geometry optimization, where the energy of the molecule is minimized with respect to the positions of its atoms. For a flexible molecule like Ethyl 2-chloro-4-methylpentanoate, which has several rotatable bonds, a conformational analysis would be necessary. This would involve exploring the potential energy surface to identify all stable conformers and determine their relative energies. This information is critical as the reactivity and properties of the molecule can be influenced by its preferred conformation.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Reactivity Prediction

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for predicting the molecule's stability and reactivity. A smaller gap generally indicates a more reactive species. Analysis of the spatial distribution of these orbitals would reveal the likely sites for electrophilic and nucleophilic attack.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations can be used to predict various spectroscopic parameters. For instance, theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can aid in the interpretation of experimental spectra and confirm the structure of the molecule. Similarly, the calculation of vibrational frequencies can be compared with experimental Infrared (IR) and Raman spectra to identify characteristic functional groups and confirm the computed geometry.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

To understand how this compound interacts with light, Time-Dependent DFT (TD-DFT) calculations would be employed. This method is used to investigate the electronic excited states of molecules, providing information on absorption spectra (UV-Vis), and the nature of electronic transitions.

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular Dynamics (MD) simulations could be used to study the behavior of this compound in a condensed phase, such as in a solvent or interacting with other molecules. MD simulations model the movement of atoms over time, providing insights into intermolecular forces, solvation effects, and the dynamic behavior of the molecule.

Quantum Chemical Calculations of Reaction Pathways and Transition States

Quantum chemical calculations are instrumental in elucidating reaction mechanisms. For this compound, these calculations could be used to study various potential reactions, such as nucleophilic substitution at the chlorinated carbon. By mapping the potential energy surface of a reaction, it is possible to identify the transition state structures and calculate the activation energies, providing a detailed understanding of the reaction kinetics and mechanism.

While a robust framework exists for the computational investigation of this compound, the specific research applying these methods to this compound is not currently found in the public domain. The outlined computational approaches would provide a comprehensive understanding of its chemical nature, from its stable conformations and electronic properties to its reactivity and spectroscopic signatures. Future research in this area would be valuable for academic and industrial applications where this compound may play a role.

Solvation Models and Environmental Effects on Molecular Properties

The chemical behavior and physical properties of a molecule are intrinsically linked to its environment. For this compound, the surrounding solvent can significantly influence its conformational equilibrium, reactivity, and spectroscopic characteristics. Computational chemistry provides powerful tools to model these interactions through various solvation models, offering insights into how environmental effects modulate the molecule's properties at a microscopic level.

Solvation models in computational chemistry are broadly categorized into two main types: explicit and implicit models. wikipedia.org Explicit solvent models treat each solvent molecule individually, providing a detailed and physically realistic picture of the solute-solvent interactions. wikipedia.org This approach, often employed in molecular dynamics (MD) or Monte Carlo (MC) simulations, can capture specific interactions like hydrogen bonding and the detailed solvent structure around the solute. wikipedia.orgpitt.edu However, the computational cost of including a large number of solvent molecules can be prohibitive. pitt.edu

Implicit or continuum solvation models, on the other hand, represent the solvent as a continuous medium with a defined dielectric constant, offering a computationally efficient alternative. wikipedia.orgnumberanalytics.com These models, such as the Polarizable Continuum Model (PCM) and the Conductor-like Screening Model (COSMO), are adept at capturing the bulk electrostatic effects of the solvent on the solute. numberanalytics.comgaussian.comacs.org The Integral Equation Formalism variant of PCM (IEFPCM) is a widely used method that creates a solute cavity within the solvent reaction field. gaussian.com Another noteworthy model is the SMD (Solvation Model based on Density), which is often recommended for calculating the Gibbs free energy of solvation. gaussian.com Given the structure of this compound, which features a polar ester group and a less polar alkyl halide chain, both specific local interactions and bulk solvent effects are expected to be significant.

The polarity of the solvent is a critical factor influencing the molecular properties of solutes. Theoretical studies on similar organic molecules have demonstrated that increasing solvent polarity can lead to the polarization and elongation of specific bonds. jlu.edu.cn For this compound, an increase in solvent polarity would likely polarize the C-Cl and C=O bonds. This is due to the stabilization of charge-separated resonance structures in a high-dielectric medium.

Computational studies on related compounds, such as other esters and chlorinated molecules, provide a framework for understanding the potential environmental effects on this compound. For instance, research on the chlorination of toluene (B28343) has shown that the reaction pathway can be significantly influenced by the dielectric constant of the solvent. researchgate.net In low-dielectric solvents, a bimolecular reaction is favored, whereas in solvents with higher dielectric constants, a pathway involving an arenium ion intermediate is more likely. researchgate.net This highlights the profound impact of the solvent environment on chemical reactivity.

Furthermore, the choice of the solvation model can impact the accuracy of predicted properties. Studies comparing different continuum models like PCM, CPCM, DPCM, and IEFPCM have shown varying degrees of success for different classes of compounds, particularly for those containing halogens. researchgate.net The accuracy of these models often depends on the parameterization of the solute cavity. researchgate.net

The influence of the solvent on molecular properties can be quantitatively assessed through computational chemistry. The following tables, based on general principles and data from studies on analogous compounds, illustrate the expected trends for this compound in different solvent environments.

Table 1: Illustrative Effect of Solvent Polarity on Bond Lengths in this compound

| Solvent | Dielectric Constant (ε) | Expected C=O Bond Length (Å) | Expected C-Cl Bond Length (Å) |

| Gas Phase | 1 | Shorter | Shorter |

| Cyclohexane | 2.02 | Intermediate | Intermediate |

| Dichloromethane | 8.93 | Longer | Longer |

| Acetonitrile | 37.5 | Longest | Longest |

This table illustrates the expected trend of bond polarization and elongation with increasing solvent polarity. The values are qualitative and based on general principles observed in computational studies of similar molecules. jlu.edu.cnmdpi.com

Table 2: Illustrative Effect of Solvent on Calculated Dipole Moment of this compound

| Solvent | Dielectric Constant (ε) | Expected Calculated Dipole Moment (Debye) |

| Gas Phase | 1 | Lower |

| Toluene | 2.38 | Intermediate |

| Ethanol | 24.55 | Higher |

| Water | 80.1 | Highest |

This table shows the anticipated increase in the calculated molecular dipole moment as the solvent polarity increases, reflecting the stabilization of charge separation within the molecule by the solvent's reaction field. primescholars.com

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for Ethyl 2-chloro-4-methylpentanoate, and how do reaction conditions influence yield and purity?

- Methodology : The synthesis typically involves esterification of 2-chloro-4-methylpentanoic acid with ethanol under acidic catalysis. A key advanced approach includes using tert-butyldimethylsilyl (TBS) protecting groups to stabilize intermediates during halogenation steps. For example, TBSOTf and 2,6-lutidine in CH₂Cl₂ can enhance regioselectivity and reduce side reactions . Optimization of solvent polarity and temperature (e.g., 0–25°C) is critical to minimize hydrolysis of the ester group. Post-synthesis, column chromatography with silica gel (hexane/ethyl acetate gradient) is recommended for purification.

Q. How can NMR spectroscopy and X-ray crystallography be applied to confirm the structural identity of this compound?

- Methodology :

- NMR : ¹H NMR analysis should reveal characteristic peaks:

- Ethyl group: δ 1.25–1.35 ppm (triplet, CH₃CH₂), δ 4.10–4.20 ppm (quartet, CH₂O).

- Chlorinated carbon: δ 4.17–4.27 ppm (multiplet, CHCl).

- Methyl branching: δ 0.88–1.00 ppm (doublet, CH(CH₃)₂) .

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. Data collection at low temperatures (e.g., 100 K) reduces thermal motion artifacts. WinGX can assist in data processing and visualization .

Advanced Research Questions

Q. What strategies resolve discrepancies in thermodynamic data (e.g., phase change enthalpies) for this compound derivatives in liquid crystal studies?

- Methodology :

- Compare experimental DSC (Differential Scanning Calorimetry) results with computational predictions (e.g., group contribution methods). For example, derivatives like 2-chloro-4-methylpentyl benzoates exhibit phase transitions (Smectic-to-Liquid) with enthalpy (ΔH) ~70–80 kJ/mol and entropy (ΔS) ~200–250 J/(mol·K) .

- Address inconsistencies by verifying sample purity (>98% via HPLC) and controlling heating/cooling rates (1–5°C/min) to avoid metastable phases. Collaborative validation using multiple techniques (e.g., polarized microscopy and XRD) is advised .

Q. How does stereochemical configuration impact the reactivity and material applications of this compound?

- Methodology :

- Stereoselectivity : Anti/syn isomer ratios (e.g., 2.4:1 observed in silylated analogs) influence nucleophilic substitution kinetics. Chiral GC or HPLC with β-cyclodextrin columns can separate enantiomers .

- Material Science : In liquid crystals, branching at the 4-methyl position enhances mesophase stability. Derivatives like 4-decyloxyphenyl esters exhibit smectic phases at 315–355 K, suitable for optoelectronic devices .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.